1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-17-7-12(15-8-17)21(19,20)16-10-3-2-9-4-5-14-13(18)11(9)6-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGXAWIBXJBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide |
| CAS Number | 1428373-70-9 |
| Molecular Formula | C13H14N4O3S |
| Molecular Weight | 306.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with the N-formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor involved in inflammatory responses. This receptor plays a crucial role in leukocyte trafficking and modulation during inflammation . The compound's sulfonamide group and imidazole ring contribute to its ability to modulate receptor activity effectively.
Anti-inflammatory Effects
Research indicates that compounds similar to 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide exhibit significant anti-inflammatory properties. These effects are mediated through the inhibition of leukocyte migration and the promotion of inflammatory resolution .
Anticancer Properties
The compound shows potential anticancer activity, likely due to its ability to induce apoptosis in cancer cells and inhibit tumor proliferation. The presence of the imidazole moiety is particularly noted for contributing to these effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines with IC50 values indicating effective growth inhibition .
- Receptor Modulation : Interaction studies revealed that the compound binds effectively to FPRL-1, leading to altered signaling pathways associated with inflammation and cancer cell survival .
- Therapeutic Applications : Given its dual role in modulating inflammation and inhibiting cancer cell growth, this compound is being explored as a potential therapeutic agent for conditions characterized by chronic inflammation and cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-Aryltriazoles | Anticancer properties; receptor modulation |
| Tetrahydroisoquinoline derivatives | Neuroprotective effects; potential antidepressants |
| Triazole-containing hybrids | Antimicrobial and anticancer activities |
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its unique structure, which includes:
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
- IUPAC Name : 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide
This structure is significant as it combines features from both isoquinoline and imidazole moieties, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds related to tetrahydroisoquinolines exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation. For instance, studies have shown that modifications in the tetrahydroisoquinoline structure can lead to enhanced activity against various cancer cell lines by targeting protein-protein interactions crucial for tumor growth .
Anti-inflammatory Effects
The imidazole component of the compound has been associated with anti-inflammatory effects. Compounds containing imidazole rings have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The sulfonamide group may also contribute to this activity through its interactions with biological targets involved in inflammation.
Neuroprotective Effects
There is emerging evidence that tetrahydroisoquinoline derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in neurodegenerative disorders . The specific application of 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide in this context requires further investigation but shows promise based on structural analogs.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various biological assays:
- Cancer Cell Lines : In vitro studies demonstrated that tetrahydroisoquinoline derivatives exhibited IC50 values in the low micromolar range against several cancer types, indicating strong potential as anticancer agents .
- Inflammatory Models : Animal models treated with imidazole-containing compounds showed reduced markers of inflammation compared to controls, supporting their use in inflammatory diseases .
- Neuroprotection : In models of neurodegeneration, similar compounds were able to reduce oxidative stress markers and improve cognitive function .
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO-NH-) is a key site for hydrolysis and nucleophilic substitution.
-
Mechanistic Insight : The sulfonamide’s NH group can act as a weak nucleophile under basic conditions, facilitating alkylation or acylation reactions .
Tetrahydroisoquinoline (THIQ) Core Reactions
The 1-oxo-THIQ moiety undergoes cyclization, reduction, and electrophilic substitution.
Reduction of the Amide Carbonyl
| Reagents | Conditions | Outcome | Yield | Source Reference |
|---|---|---|---|---|
| LiAlH | Anhydrous THF, 0°C | Reduction to secondary amine (1-hydroxy-THIQ). | ~60% | |
| BH·THF | Reflux, 12 hrs | Partial reduction to hemiaminal intermediate. | ~45% |
Electrophilic Aromatic Substitution
The electron-rich THIQ ring undergoes halogenation or nitration:
| Reaction | Reagents | Position | Product | Source Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO | Para to NH | 7-Nitro-THIQ derivative | |
| Halogenation | Br, FeBr | C-5 or C-8 | Brominated THIQ (regioselectivity varies) |
Imidazole Ring Modifications
The 1-methylimidazole group participates in electrophilic substitution and coordination chemistry.
| Reaction Type | Reagents | Position | Outcome | Source Reference |
|---|---|---|---|---|
| Electrophilic Substitution | HNO, AcOH | C-5 | 5-Nitroimidazole derivative | |
| Methylation | CHI, KCO | N-1 (pre-blocked) | Quaternized imidazolium salt |
-
Notable Stability : The methyl group at N-1 sterically hinders further N-alkylation, directing reactivity to the C-5 position .
Cyclization and Multicomponent Reactions
The THIQ core is synthesized via Castagnoli–Cushman or Perkin–Mannich pathways, as evidenced by analogous compounds:
Biochemical Interactions
While not strictly chemical reactions, the compound’s sulfonamide and THIQ groups enable target binding:
-
FPRL-1 Receptor Modulation : The sulfonamide acts as a hydrogen-bond acceptor, while the THIQ core engages in hydrophobic interactions .
-
Enzyme Inhibition : Structural analogs show inhibition of Notum palmitoleoyl-protein carboxylesterase via water-mediated H-bonds to the oxyanion hole .
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-containing heterocycles. lists several analogs, including BMS-214662, BMS-386914, and another imidazole-sulfonamide derivative. Below is a detailed comparison:
Structural Features
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized Target |
|---|---|---|---|---|
| 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide | Tetrahydroisoquinolinone | 7-Sulfonamide-linked 1-methylimidazole | ~335.4 | Kinases, Carbonic Anhydrases |
| N-{6-Cyano-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydro-3-quinolinyl}-...sulfonamide | Tetrahydroquinoline | 6-Cyano, 3-(propenyl), dual imidazole substituents | ~497.6 | Farnesyltransferase |
| BMS-214662 | Not specified (likely imidazole-based) | Undisclosed (BMS series compounds often feature aromatic/heterocyclic motifs) | N/A | Farnesyltransferase |
| Tecomaquinone | Anthraquinone | Natural product with fused aromatic rings | ~272.3 | Antimicrobial targets |
Key Observations :
- The target compound’s tetrahydroisoquinolinone core distinguishes it from the tetrahydroquinoline-based analog in , which has a cyano group and a bulkier propenyl substituent. These differences likely alter steric interactions and electronic properties, impacting target selectivity .
- Natural products like Tecomaquinone lack the sulfonamide moiety entirely, reflecting divergent biological mechanisms (e.g., redox activity vs. enzyme inhibition) .
Functional and Conformational Insights
- Ring Puckering: The tetrahydroisoquinolinone ring may exhibit puckering, as described by Cremer and Pople’s generalized puckering coordinates. Such conformational flexibility could influence binding to planar active sites (e.g., ATP pockets in kinases) .
- Crystallographic Tools: Structural elucidation of these compounds likely employs SHELX for refinement and ORTEP-III for graphical representation, as noted in and . These tools are critical for analyzing bond angles and torsional strain, which differentiate the target compound from analogs .
Research Implications and Limitations
While direct biological data (e.g., IC50 values) are unavailable in the provided evidence, structural comparisons suggest:
- The target compound’s compact structure may enhance blood-brain barrier penetration compared to bulkier analogs.
- The lack of electron-withdrawing groups (e.g., cyano) could reduce metabolic degradation relative to the tetrahydroquinoline-based sulfonamide in .
Challenges :
- Heterocyclic puckering and sulfonamide orientation require advanced computational modeling (e.g., DFT calculations) to predict binding modes.
- Synthetic accessibility of the tetrahydroisoquinolinone core may limit scalability compared to simpler imidazole derivatives.
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
Tetrahydroisoquinoline core formation : Catalytic hydrogenation or reduction of aniline derivatives to generate the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold .
Sulfonamide coupling : Reacting the sulfonyl chloride derivative of 1-methyl-1H-imidazole-4-sulfonic acid with the tetrahydroisoquinoline amine group under basic conditions (e.g., pyridine or triethylamine) .
Optimization strategies :
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions during sulfonamide formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purity monitoring : Use HPLC or TLC to track reaction progress and ensure high yields (>70%) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Answer:
Key methods include:
- NMR spectroscopy : 1H/13C NMR confirms the sulfonamide linkage (δ ~3.1–3.3 ppm for CH3-SO2) and imidazole/tetrahydroisoquinoline ring systems .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 347.1) .
- X-ray crystallography : Resolves ambiguities in stereochemistry using programs like SHELX .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in crystallographic data during structural analysis?
Answer:
Discrepancies may arise from disordered solvent molecules or dynamic molecular conformations. Mitigation strategies:
- SHELX refinement : Use the TWIN and BASF commands to model twinning or disorder .
- Validation tools : Cross-check with PLATON (e.g., ADDSYM for symmetry checks) .
- Temperature factors : Atoms with B-factors >5 Ų indicate potential disorder; consider omitting or refining occupancy .
- Data resolution : Prioritize high-resolution datasets (<1.0 Å) to reduce ambiguity .
Advanced: How does the sulfonamide group influence SAR (Structure-Activity Relationship) in biological assays, and how can conflicting bioactivity data be interpreted?
Answer:
The sulfonamide moiety enhances target binding via hydrogen bonding and hydrophobic interactions. Conflicting bioactivity data may arise from:
- Solubility limitations : Poor aqueous solubility (common in sulfonamides) can reduce apparent potency. Use DLS (Dynamic Light Scattering) to assess aggregation .
- Metabolic instability : Cytochrome P450-mediated degradation can skew IC50 values. Validate with microsomal stability assays .
- Off-target effects : Screen against related enzymes (e.g., carbonic anhydrase isoforms) to rule out cross-reactivity .
Advanced: What strategies are effective for improving the compound’s solubility without compromising activity?
Answer:
- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the imidazole nitrogen .
- Co-solvent systems : Optimize DMSO/water ratios for in vitro assays .
- Structural analogs : Replace the methyl group on the imidazole with polar substituents (e.g., hydroxyl or amine) .
Basic: What safety precautions are required when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
- Toxicity screening : Refer to SDS guidelines for acute toxicity (e.g., LD50 >500 mg/kg in rodents) .
Advanced: How can researchers validate target engagement in cellular models, and what are common pitfalls?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stability post-treatment .
- Knockdown controls : Use siRNA/shRNA to verify on-target effects .
- Pitfalls :
Basic: What computational tools are recommended for modeling interactions between this compound and its protein targets?
Answer:
- Docking : AutoDock Vina or Glide to predict binding poses .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., sulfonamide H-bond donors) .
Advanced: How can batch-to-batch variability in synthesis impact reproducibility, and how is it controlled?
Answer:
Variability sources:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates. Monitor via GC-MS .
- Crystallinity differences : Use PXRD to ensure consistent polymorphic forms .
Mitigation : - Strict SOPs : Document reaction parameters (e.g., stirring speed, cooling rates) .
- Quality control : Implement USP/Ph.Eur. guidelines for purity thresholds .
Advanced: What mechanistic studies are essential to elucidate the compound’s mode of action in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
